molecular formula C20H24N2O4 B3690762 N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide

Cat. No.: B3690762
M. Wt: 356.4 g/mol
InChI Key: FYZANBDAOANHLB-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzamide core linked to a 4-acetyl(methyl)aminophenyl group. This compound is structurally notable for its ethoxy substituents and the acetylated methylamino moiety, which may influence solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-25-18-12-7-15(13-19(18)26-6-2)20(24)21-16-8-10-17(11-9-16)22(4)14(3)23/h7-13H,5-6H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZANBDAOANHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide typically involves a multi-step process. The starting materials include 4-acetylaminophenol and 3,4-diethoxybenzoic acid. The key steps in the synthesis include:

    Acetylation: The acetylation of 4-aminophenol to form 4-acetylaminophenol.

    Esterification: The esterification of 3,4-diethoxybenzoic acid to form the corresponding ester.

    Amidation: The amidation reaction between the acetylated amine and the ester to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Substituent Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound 3,4-diethoxybenzamide; 4-acetyl(methyl)aminophenyl C₂₀H₂₄N₂O₄ 356.42 (calculated)
N-Benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide 3,4-dimethoxyphenethylamide; benzylcarbamoyl phenoxy group C₂₆H₂₇N₃O₆ 489.51 (reported)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) 2,3-dichlorophenyl; ethoxymethoxy group C₁₆H₁₅Cl₂NO₃ 340.20 (reported)
Compound 19b 4-ethoxyphenylacetamido; tetrahydroacridin-9-ylamino propyl group C₃₆H₄₄N₆O₃ 632.78 (reported)

Key Observations :

  • Ethoxy vs.
  • Acetyl(methyl)amino Group: Unlike the benzylcarbamoyl group in or the dichlorophenyl moiety in etobenzanid , this substituent introduces steric bulk and hydrogen-bonding capacity, which could modulate target selectivity.
  • Bioactivity Implications : The tetrahydroacridine-containing analog 19b demonstrates dual-acting cholinesterase inhibition, suggesting that benzamide scaffolds with extended aromatic systems (e.g., acridines) may exhibit enhanced enzymatic interactions compared to simpler derivatives.

Pharmacokinetic and Pharmacodynamic Trends

  • Metabolic Stability : Ethoxy groups are generally more metabolically resistant than methoxy groups due to reduced demethylation susceptibility , which could prolong the half-life of the target compound relative to .
  • Receptor Binding: The acetyl(methyl)amino group’s electron-withdrawing nature may alter binding affinity compared to etobenzanid’s dichlorophenyl group, which is associated with herbicide activity via auxin receptor interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[acetyl(methyl)amino]phenyl}-3,4-diethoxybenzamide
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